叔丁基(1-(4-溴苯基)环丙基)氨基甲酸酯

描述

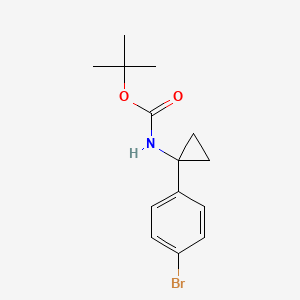

“tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 360773-84-8. It has a molecular weight of 312.21 and its IUPAC name is tert-butyl 1- (4-bromophenyl)cyclopropylcarbamate .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(4-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of sodium bicarbonate in tetrahydrofuran . The reaction conditions include room temperature and the yield is reported to be 99% .Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties like solubility, melting point, boiling point, etc. are not mentioned in the search results.科学研究应用

Synthesis of Spirocyclopropanated Analogues of Insecticides : This compound was used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were prepared in a series of steps involving cocyclization, demonstrating its utility in insecticide development (Brackmann et al., 2005).

Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a drug used in cancer therapy. A rapid synthetic method for this compound has been established, highlighting its significance in pharmaceutical synthesis (Zhao et al., 2017).

Enantioselective Synthesis of Carbocyclic Analogues : This compound is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its role in nucleoside analogues development (Ober et al., 2004).

Use in Reduction of Perfluoroalkyl Ketones : The compound showed unique behavior in the reduction of perfluoroalkyl ketones, leading to unexpected products. This study contributes to the understanding of reactions involving lithium alkoxides (Sokeirik et al., 2006).

Organic Photovoltaic Materials Production : In the field of organic electronics, it was used in the synthesis of donor building blocks for organic photovoltaic materials. This demonstrates its potential application in the development of new electronic materials (Chmovzh & Rakitin, 2021).

Deprotection of tert-Butyl Carbamates : Aqueous phosphoric acid was found to be an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, demonstrating its relevance in organic synthesis and pharmaceutical manufacturing (Li et al., 2006).

Antiarrhythmic and Hypotensive Properties : Some novel derivatives of this compound exhibited significant antiarrhythmic and hypotensive properties, indicating its potential in the development of cardiovascular drugs (Chalina et al., 1998).

安全和危害

属性

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEMFURAGDYBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681465 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate | |

CAS RN |

360773-84-8 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)